2-Methyl-2-(oxiran-2-ylmethyl)oxolane

Description

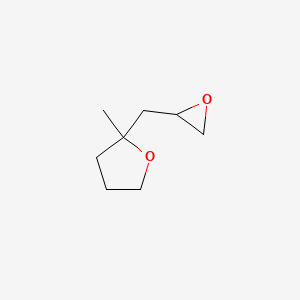

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(oxiran-2-ylmethyl)oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(3-2-4-10-8)5-7-6-9-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTUCFNODJWKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methyl 2 Oxiran 2 Ylmethyl Oxolane

Precursor Design and Selection for Targeted Synthesis

The effective synthesis of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane is fundamentally dependent on the logical design and selection of appropriate precursors. The molecular structure suggests a retrosynthetic approach that disconnects the target molecule into key synthons, primarily a C5 carbon chain for the oxolane ring and a three-carbon unit for the oxiran-2-ylmethyl side chain.

A primary strategy involves the use of precursors derived from renewable biomass, which aligns with the principles of green chemistry. Levulinic acid, identified as a top platform bio-based chemical, can be converted through consecutive hydrogenations and dehydrations into γ-valerolactone and subsequently into 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF). nih.gov This establishes a viable route to the core oxolane structure. The challenge then becomes the introduction of the required functional side chain.

A plausible precursor for the targeted synthesis would be a molecule that already contains the necessary carbon skeleton and functional groups amenable to cyclization and epoxidation. An ideal candidate is an acyclic diol, such as a substituted pentane-1,4-diol or pentane-1,5-diol, bearing an alkene functionality that can be later converted into the oxirane ring. For instance, a compound like 2-methyl-2-(prop-2-en-1-yl)pentane-1,5-diol serves as a logical precursor, where the diol can be cyclized to form the oxolane ring and the prop-2-enyl (allyl) group can be selectively epoxidized.

The selection of precursors must also consider the stereochemical outcomes of the synthesis. While the parent name does not specify stereochemistry, chiral precursors derived from natural sources like 2-deoxy-D-ribose could be employed to synthesize specific stereoisomers of the target compound. nih.gov

Multistep Synthetic Pathways to 2-Methyl-2-(oxiran-2-ylmethyl)oxolane

Cyclization Approaches for Oxolane Ring Construction

The formation of the 2,2-disubstituted oxolane ring is a key step in the synthetic pathway. Several established methods for the synthesis of tetrahydrofuran (B95107) derivatives can be adapted for this purpose.

One of the most direct methods is the acid-catalyzed dehydration and cyclization of a 1,4- or 1,5-diol. chemicalbook.com For a precursor like 2-methyl-2-(prop-2-en-1-yl)pentane-1,5-diol, treatment with an acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) would induce intramolecular etherification to form the five-membered oxolane ring. chemicalbook.com This approach is industrially relevant for the production of tetrahydrofuran itself from 1,4-butanediol. chemicalbook.com

Another powerful technique is the intramolecular Williamson etherification . This involves a precursor containing both a hydroxyl group and a suitable leaving group (e.g., a halide or tosylate) at the appropriate positions. For example, a 5-halo-2-methyl-2-(prop-2-en-1-yl)pentan-1-ol could be treated with a base to induce intramolecular nucleophilic substitution, yielding the desired oxolane ring.

More advanced strategies include the ring expansion of smaller heterocycles . For instance, appropriately substituted oxetanes (four-membered rings) can undergo ring expansion to form tetrahydrofurans, sometimes under photochemical conditions or mediated by reagents like dimethylsulfoxonium methylide. chemicalbook.comacs.orgrsc.org

| Method | Precursor Type | Typical Reagents | Description |

| Acid-Catalyzed Dehydration | 1,4- or 1,5-Diol | H₂SO₄, H₃PO₄ | An alcohol group is protonated, leaves as water, and the resulting carbocation is trapped by the second alcohol group to form the cyclic ether. |

| Intramolecular Williamson Etherification | Halo-alcohol | NaH, KOtBu | A base deprotonates the alcohol, which then acts as a nucleophile to displace an intramolecular halide or other leaving group. |

| Oxetane (B1205548) Ring Expansion | Substituted Oxetane | Dimethylsulfoxonium methylide, Photochemical conditions | A four-membered oxetane ring is expanded to a five-membered tetrahydrofuran ring through rearrangement pathways. acs.orgrsc.org |

Regioselective and Stereoselective Epoxidation Techniques for Oxirane Formation

Once the oxolane ring bearing an alkene side chain (e.g., 2-allyl-2-methyloxolane) is synthesized, the next critical step is the formation of the oxirane ring. This is typically achieved through the epoxidation of the carbon-carbon double bond.

A widely used and reliable method for epoxidation is the reaction of the alkene with a peroxy acid , such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com This reaction is generally highly regioselective, occurring specifically at the double bond without affecting the stable oxolane ether linkage. The mechanism involves a concerted transfer of an oxygen atom from the peroxy acid to the alkene. researchgate.net

For syntheses where stereocontrol is desired, more sophisticated methods are required. Asymmetric epoxidation techniques can be employed to produce a specific enantiomer of the epoxide. While the Sharpless asymmetric epoxidation is famously used for allylic alcohols, other catalytic systems exist for unfunctionalized alkenes. mdpi.com Alternatively, a halohydrin-based approach provides excellent control. This two-step process involves reacting the alkene with a halogen (e.g., bromine) in the presence of water to form a bromohydrin intermediate. Subsequent treatment with a base promotes an intramolecular Sₙ2 reaction to form the epoxide ring. mdpi.com

| Technique | Reagent(s) | Selectivity | Description |

| Peroxy Acid Epoxidation | m-CPBA, Peracetic acid | Regioselective | Direct transfer of an oxygen atom from the peroxy acid to the alkene double bond. mdpi.commdpi.com |

| Halohydrin Formation and Cyclization | 1. Br₂, H₂O 2. NaOH | Regio- and Stereoselective | An anti-addition of -Br and -OH across the double bond is followed by base-promoted intramolecular ring closure to form the epoxide. mdpi.com |

| Catalytic Epoxidation | H₂O₂, Metal Catalyst (e.g., Mn, Fe, W) | Can be Stereo- and Regioselective | A metal catalyst activates the oxidant (e.g., hydrogen peroxide) to transfer an oxygen atom to the alkene. |

Catalytic Protocols in 2-Methyl-2-(oxiran-2-ylmethyl)oxolane Synthesis

The integration of catalytic methods can significantly enhance the efficiency, selectivity, and sustainability of the synthesis. Both homogeneous and heterogeneous catalysts can be applied to various steps in the synthetic sequence.

Homogeneous Catalysis for Specific Steps

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild conditions. nih.gov Their application in the synthesis of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane is particularly relevant for the epoxidation step and for the construction of advanced precursors.

While stoichiometric reagents like m-CPBA are effective for epoxidation, homogeneous catalytic epoxidation represents a more atom-economical approach. This often involves a transition metal complex (e.g., based on manganese, iron, ruthenium, or tungsten) that catalyzes the transfer of an oxygen atom from a green oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH). nih.gov These catalytic systems can be designed to provide high levels of chemo-, regio-, and stereoselectivity.

Furthermore, homogeneous catalysis is instrumental in the synthesis of complex precursors. For example, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck coupling, could be used to install the allyl side chain onto a pre-formed oxolane derivative. Nickel-catalyzed cross-coupling reactions performed in 2-MeTHF have been shown to be highly effective. d-nb.info These reactions showcase the power of homogeneous catalysis to form key carbon-carbon bonds with high precision.

| Reaction Step | Catalyst Type | Example Catalyst System | Purpose |

| Epoxidation | Transition Metal Complex | Manganese Salen complexes + H₂O₂ | Catalytic, atom-economical formation of the oxirane ring from the alkene precursor. |

| Precursor C-C Bond Formation | Palladium or Nickel Complex | Pd(PPh₃)₄, Ni(dppe)Cl₂ | Construction of the carbon skeleton via cross-coupling reactions to introduce the allyl side chain. d-nb.info |

| Hydrogenation of Precursors | Precious Metal Complexes | [RuCl₂(PPh₃)₃], [PtCl₂(PPh₃)₂]/SnCl₂ | Used in the synthesis of the oxolane core from biomass-derived starting materials like levulinic acid. nih.govresearchgate.net |

Heterogeneous Catalysis and Supported Systems

The use of heterogeneous catalysts is pivotal in the synthesis of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, offering advantages such as ease of separation, reusability, and often, enhanced selectivity. Research into the epoxidation of related terpene derivatives, such as linalool (B1675412), provides a strong foundation for the selection and design of catalysts for this transformation.

Supported metal catalysts have demonstrated significant efficacy. For instance, non-noble metal catalysts, such as cobalt supported on silica (B1680970) (Co/SiO2), have been employed for the selective epoxidation of linalool under mild conditions, which is a precursor step to forming the oxolane ring. kaust.edu.saresearchgate.net Molybdenum-based catalysts supported on titania (Mo/Si@TiO2) have also shown excellent performance in olefin epoxidation, a reaction type central to the synthesis of the target molecule. researchgate.net These catalysts are often prepared through methods like redox strategies to ensure high dispersion and activity of the metal centers.

Furthermore, titanosilicate catalysts, including conventional Titanium Silicalite-1 (TS-1) and its modified forms (mesoporous TS-1, layered TS-1), are effective for selective oxidation reactions using hydrogen peroxide as the oxidant. researchgate.net The morphology and textural properties of these materials play a crucial role in their catalytic activity and selectivity towards epoxidation over other potential side reactions. For the specific epoxidation of the vinyl group in the furanoid oxide precursor to yield 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, the choice of a catalyst with appropriate pore size and surface hydrophilicity is critical to ensure the accessibility of the active sites and to control the reaction pathway.

The performance of various heterogeneous catalysts in related epoxidation reactions is summarized in the table below, offering insights into potential catalytic systems for the target compound.

| Catalyst System | Support | Oxidant | Substrate | Key Findings | Reference |

| Cobalt | Silica (SiO2) | O2 | Linalool | High yield of linalool epoxide under mild conditions; catalyst is robust and reusable. | kaust.edu.saresearchgate.net |

| Molybdenum-based | Titania (TiO2) | aq. TBHP | Cyclooctene (B146475) | Excellent selectivity to cyclooctene oxide (>99%) and good reusability. | researchgate.net |

| Titanium Silicalite-1 (TS-1) | - | H2O2 | Citronellol | Epoxidation of the C=C double bond is the main reaction. | researchgate.net |

| Gold Nanoparticles | Graphite, TiO2, SiO2 | - | Stilbene | Highly active and selective for epoxidation; catalyst activity depends on support and preparation method. | mdpi.com |

Green Chemistry Principles Applied to 2-Methyl-2-(oxiran-2-ylmethyl)oxolane Production

The production of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. A key aspect is the use of environmentally benign oxidants. Hydrogen peroxide (H2O2) is a prime example, as its only byproduct is water, making it a much greener alternative to traditional peracids. researchgate.net

The choice of solvent is another critical factor. Traditional volatile organic solvents are being replaced by more sustainable alternatives. 2-Methyltetrahydrofuran (2-MeTHF), which is a component of the target molecule's name (oxolane is another name for tetrahydrofuran), is itself a bio-derived solvent. nih.govresearchgate.net Produced from renewable resources like corncobs and bagasse, 2-MeTHF presents a favorable environmental profile and can be an excellent choice for conducting the synthesis of its own derivatives. sigmaaldrich.com Its physical properties, such as a higher boiling point and easier separation from water compared to THF, also contribute to a more sustainable process. nih.gov

The principles of atom economy and waste reduction are also central. The development of one-pot synthesis routes, where sequential reactions are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. For instance, the epoxidation of linalool followed by in-situ acid-catalyzed cyclization to form the furanoid oxide precursor can be performed in a single step. semanticscholar.org This approach, when coupled with a final selective epoxidation of the vinyl group, would represent a highly efficient and green pathway to 2-Methyl-2-(oxiran-2-ylmethyl)oxolane.

The application of green chemistry principles can be guided by the following considerations:

| Green Chemistry Principle | Application in the Synthesis of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane |

| Use of Renewable Feedstocks | The precursor, linalool, is a naturally occurring terpene alcohol found in many essential oils. |

| Safer Solvents and Auxiliaries | Utilizing bio-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF). nih.govresearchgate.netsigmaaldrich.com |

| Design for Energy Efficiency | Employing catalytic processes that operate under mild reaction conditions (e.g., lower temperatures and pressures). kaust.edu.saresearchgate.net |

| Use of Catalysis | Preference for heterogeneous catalysts that are reusable and highly selective. researchgate.netmdpi.com |

| Benign Oxidants | Employing hydrogen peroxide as a clean oxidant, with water as the only byproduct. researchgate.net |

| Atom Economy | Designing one-pot synthesis strategies to minimize the number of steps and reduce waste. semanticscholar.org |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Methyl 2 Oxiran 2 Ylmethyl Oxolane

Ring-Opening Reactions of the Oxirane Moiety

The three-membered oxirane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions by a variety of reagents. This reactivity is the cornerstone of its utility as a synthetic intermediate. The reaction pathways are highly dependent on the nature of the attacking species (nucleophilic or electrophilic) and the reaction conditions.

Under neutral or basic conditions, the ring-opening of the terminal epoxide in 2-Methyl-2-(oxiran-2-ylmethyl)oxolane proceeds via a classic SN2 mechanism. Strong nucleophiles attack one of the electrophilic carbon atoms of the oxirane, leading to the cleavage of a carbon-oxygen bond. Due to steric hindrance, the nucleophilic attack predominantly occurs at the less substituted, terminal carbon atom of the oxirane ring. khanacademy.org

Common nucleophilic addition reactions include:

Alcoholysis: In the presence of an alcohol and a basic or acidic catalyst, the oxirane ring opens to form a hydroxy ether.

Aminolysis: Reaction with primary or secondary amines or ammonia (B1221849) yields the corresponding amino alcohols.

The regioselectivity of this attack is a key feature of the reaction.

Table 1: Regioselectivity of Nucleophilic Attack on the Oxirane Moiety

| Reagent/Condition | Attacking Nucleophile | Site of Attack | Major Product Structure |

|---|---|---|---|

| R-OH / Base (e.g., NaOR) | Alkoxide (RO⁻) | Terminal Carbon (Less Hindered) | Secondary Alcohol, Ether |

| R-NH₂ / Neutral | Amine (R-NH₂) | Terminal Carbon (Less Hindered) | Secondary Alcohol, Amine |

| H₂O / Base (e.g., NaOH) | Hydroxide (OH⁻) | Terminal Carbon (Less Hindered) | Diol |

In the presence of an acid catalyst, the oxirane oxygen is first protonated, forming a more reactive oxonium ion. This activation enhances the electrophilicity of the ring carbons and facilitates the attack by even weak nucleophiles. The mechanism of the subsequent nucleophilic attack has characteristics of both SN1 and SN2 reactions. rsc.org The positive charge is better stabilized on the more substituted carbon atom, leading to a preferential attack at this site. This results in a reversal of regioselectivity compared to base-catalyzed conditions.

For a terminal epoxide like the one in 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, the nucleophile will preferentially attack the internal, more substituted carbon of the oxirane ring under acidic conditions. researchgate.net

Table 2: Comparison of Regioselectivity in Oxirane Ring-Opening

| Condition | Key Intermediate | Favored Site of Nucleophilic Attack | Resulting Product |

|---|---|---|---|

| Basic/Neutral | Epoxide | Less Substituted Carbon | Primary Alcohol |

| Acidic | Protonated Epoxide (Oxonium Ion) | More Substituted Carbon | Secondary Alcohol |

The primary thermodynamic driving force for the ring-opening of the oxirane moiety is the release of its substantial ring strain energy. The kinetics of the reaction are influenced by several factors, including the strength of the nucleophile, the polarity of the solvent, and the nature of the catalyst. researchgate.net

Thermodynamics: The reaction is typically highly exothermic due to the relief of ring strain.

Kinetics: Acid-catalyzed reactions are generally faster than base-catalyzed ones because protonation of the oxygen atom creates a much better leaving group. The rate of reaction is also dependent on the concentration of both the epoxide and the nucleophile. In some cases, the formation of an acid-amine complex can lead to an induction period in the reaction kinetics. researchgate.net Studies on the epoxidation of soybean oil have examined the kinetics of epoxide ring-opening, identifying different mechanisms promoted by Brønsted acidity at the oil-water interface and by nucleophilic agents. mdpi.com

Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a five-membered saturated ether, which is significantly more stable and less reactive than the oxirane ring. researchgate.net Ring-opening or functionalization of this moiety requires more forcing conditions. The presence of a quaternary carbon at the 2-position, bearing both a methyl and an oxiran-2-ylmethyl group, sterically shields this position and prevents reactions that might otherwise occur at an α-carbon in simpler tetrahydrofurans.

Direct functionalization of the saturated carbocyclic framework of the oxolane ring is challenging due to its general inertness. Unlike simple tetrahydrofuran (B95107), which can be deprotonated at the α-position by strong bases, the C2 carbon of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane is fully substituted, precluding this pathway. researchgate.net Therefore, functionalization would have to target the C-H bonds at the C3, C4, or C5 positions, likely requiring radical-based or advanced transition-metal-catalyzed C-H activation methods. Such transformations are not common and would require specific and harsh reaction conditions. nih.gov

The tetrahydrofuran ring is generally stable to a wide range of chemical reagents. nih.gov However, it can be cleaved under specific and typically harsh conditions.

Potential degradation pathways include:

Acid-Catalyzed Cleavage: Strong, non-nucleophilic acids at elevated temperatures can protonate the ether oxygen, followed by nucleophilic attack (e.g., by a halide) to open the ring and form a dihaloalkane or a halohydrin.

Reaction with Organolithium Reagents: Strong organolithium bases, such as n-butyllithium, are known to deprotonate tetrahydrofuran at the α-position, initiating a decomposition pathway that generates ethene and the lithium enolate of acetaldehyde. d-nb.info The 2,2-disubstitution in the target molecule would prevent this specific mechanism.

Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures, ethers can form explosive peroxides. The thermal degradation of poly(tetrahydrofuran) proceeds via homolysis of the C-O backbone bonds. researchgate.net Microbial degradation pathways for tetrahydrofuran are also known, often initiated by hydroxylation of the ring, leading to intermediates like 2-hydroxytetrahydrofuran, which can open to 4-hydroxybutanal. ethz.chnih.gov The substitution on the ring in 2-Methyl-2-(oxiran-2-ylmethyl)oxolane would likely alter its susceptibility to such degradation pathways compared to the parent tetrahydrofuran.

Intramolecular Cyclizations and Rearrangements Involving Both Heterocycles

The structure of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, featuring both a tetrahydrofuran and an epoxide ring connected by a methylene (B1212753) bridge, presents the potential for intramolecular reactions. These reactions would likely be acid-catalyzed, involving the protonation of one of the oxygen atoms, followed by nucleophilic attack from the other.

Under acidic conditions, the more strained oxirane ring is more susceptible to protonation and subsequent ring-opening. The oxygen of the oxolane ring can then act as an intramolecular nucleophile. Depending on the site of nucleophilic attack on the activated oxirane, different bicyclic ether products could be formed. For instance, a 5-exo-tet cyclization would lead to a [3.2.1] bicyclic system, while a 6-endo-tet cyclization would result in a [3.2.2] bicyclic ether. The regioselectivity of this ring-opening would be influenced by steric hindrance from the methyl group on the oxolane ring and the substitution pattern of the oxirane.

Rearrangements could also be envisioned, particularly under strongly acidic conditions, which might involve hydride or alkyl shifts following the initial ring-opening of the oxirane. However, without experimental data, the specific pathways and products of such intramolecular cyclizations and rearrangements remain speculative.

Polymerization and Oligomerization Behavior of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane

The presence of two cyclic ether functionalities, one of which (the oxirane) is highly strained, suggests that 2-Methyl-2-(oxiran-2-ylmethyl)oxolane would be a reactive monomer in ring-opening polymerization (ROP). Both cationic and anionic mechanisms can be considered, primarily targeting the oxirane ring due to its high ring strain compared to the relatively stable tetrahydrofuran ring.

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxides and tetrahydrofurans. For 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, the polymerization would likely be initiated by a protic acid or a Lewis acid, leading to the protonation and activation of the oxirane oxygen. The propagation would then proceed via nucleophilic attack of the oxirane of a monomer molecule on the activated, ring-opened propagating chain end.

The oxolane ring, being less reactive, would likely remain intact during the polymerization of the oxirane functionality, resulting in a polymer with pendant 2-methyl-2-oxolane groups. However, under certain conditions (e.g., higher temperatures, stronger acids), the oxolane ring could also participate in the polymerization, potentially leading to cross-linking or more complex polymer architectures. The general mechanism for the CROP of an epoxide is as follows:

Initiation: Protonation of the oxirane oxygen by an initiator (H⁺A⁻).

Propagation: Nucleophilic attack of a monomer's oxirane oxygen on the electrophilic carbon of the activated chain end.

Termination/Transfer: Reaction with a counter-ion, solvent, or other nucleophiles to terminate the growing chain.

Anionic Polymerization of Oxirane Functionality

Anionic polymerization of epoxides is typically initiated by strong nucleophiles such as alkoxides or organometallic compounds. For 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, the initiator would attack one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide propagating species.

This anionic chain end would then propagate by attacking the oxirane ring of subsequent monomer molecules. The tetrahydrofuran ring is generally not susceptible to anionic ring-opening and would remain as a side group on the resulting polyether chain.

The general mechanism for the anionic ROP of an epoxide is:

Initiation: Nucleophilic attack of an initiator (e.g., RO⁻) on an oxirane carbon.

Propagation: The resulting alkoxide chain end attacks the oxirane of another monomer molecule.

Termination: Often, these polymerizations are "living" in the absence of protic impurities, and termination is achieved by the deliberate addition of a terminating agent (e.g., water, acid).

Copolymerization with Diverse Monomers and Kinetic Studies

2-Methyl-2-(oxiran-2-ylmethyl)oxolane could theoretically be copolymerized with a variety of other monomers susceptible to either cationic or anionic ROP. For instance, in a cationic copolymerization, it could be copolymerized with other epoxides (e.g., ethylene (B1197577) oxide, propylene (B89431) oxide) or other cyclic ethers like tetrahydrofuran itself. In an anionic copolymerization, it could be copolymerized with other epoxides or thiiranes.

Kinetic studies for such copolymerizations would be necessary to determine the reactivity ratios of the comonomers. These ratios would indicate whether the resulting copolymer has a random, alternating, or blocky structure. No specific kinetic data for the copolymerization of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane is currently available.

A hypothetical data table for a copolymerization study is presented below for illustrative purposes.

| Monomer 1 | Monomer 2 | Polymerization Type | r₁ (Hypothetical) | r₂ (Hypothetical) | Copolymer Structure |

| 2-Methyl-2-(oxiran-2-ylmethyl)oxolane | Propylene Oxide | Cationic | 0.8 | 1.2 | Random |

| 2-Methyl-2-(oxiran-2-ylmethyl)oxolane | Ethylene Oxide | Anionic | 1.5 | 0.5 | Blocky (rich in M1) |

Architectural Control in Polymer Systems Derived from 2-Methyl-2-(oxiran-2-ylmethyl)oxolane

The bifunctional nature of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane offers theoretical possibilities for creating complex polymer architectures. If conditions could be found to selectively open both the oxirane and oxolane rings, this monomer could act as a cross-linking agent, leading to the formation of polymer networks.

Furthermore, by employing techniques of living polymerization (either cationic or anionic), it would be possible to synthesize well-defined block copolymers. For example, a living polymer chain could be initiated with another monomer, and then 2-Methyl-2-(oxiran-2-ylmethyl)oxolane could be added to grow a second block. The pendant oxolane groups could then potentially be used for post-polymerization modification to introduce further functionality.

The control over polymer architecture would heavily depend on the careful selection of initiators, reaction conditions (temperature, solvent), and the stoichiometry of the reactants. Without empirical data, the precise control over these architectural features remains a subject for future research.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 2 Oxiran 2 Ylmethyl Oxolane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on carbons adjacent to the oxygen atoms in both the oxolane and oxirane rings will exhibit downfield shifts due to the electronegativity of oxygen. The chemical shifts for carbons in epoxide rings typically appear in the 40-60 ppm range in ¹³C NMR spectra, slightly upfield from those in acyclic ethers due to ring strain. libretexts.org Similarly, the carbon atoms adjacent to the oxygen in the oxolane ring are expected in the 60-80 ppm region. oregonstate.edu

Expected ¹H NMR Chemical Shifts for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₃ (on oxolane) | 1.1 - 1.3 | Singlet (s) | Attached to a quaternary carbon. |

| -CH₂- (oxolane, C3 & C4) | 1.6 - 2.0 | Multiplet (m) | Protons on the oxolane ring not adjacent to oxygen. |

| -CH₂- (oxolane, C5) | 3.6 - 3.9 | Multiplet (m) | Protons adjacent to the oxolane oxygen. |

| -CH₂- (bridge) | 2.5 - 2.8 | Multiplet (m) | Methylene (B1212753) group connecting the two rings. |

| -CH- (oxirane) | 2.9 - 3.2 | Multiplet (m) | Methine proton on the epoxide ring. |

Expected ¹³C NMR Chemical Shifts for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₃ (on oxolane) | 20 - 25 | |

| C2 (quaternary, oxolane) | 75 - 85 | Attached to two oxygens (one in ring, one from epoxide side chain). |

| C3 & C4 (oxolane) | 25 - 35 | |

| C5 (oxolane) | 65 - 75 | Carbon adjacent to oxygen in the oxolane ring. |

| -CH₂- (bridge) | 40 - 50 | |

| -CH- (oxirane) | 50 - 55 | Epoxide methine carbon. libretexts.org |

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons on C3, C4, and C5 of the oxolane ring, and between the bridging methylene protons and the protons on the oxirane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, confirming the assignments made in the 1D spectra. For example, it would link the singlet proton signal around 1.2 ppm to the methyl carbon signal around 22 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying connectivity across quaternary carbons. Correlations would be expected from the methyl protons to the quaternary C2 of the oxolane and the bridging methylene carbon. Likewise, the bridging methylene protons would show correlations to the quaternary C2 and the carbons of the oxirane ring, unequivocally establishing the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be vital for determining the relative stereochemistry of the molecule. For instance, NOE correlations between the methyl group protons and specific protons on the oxirane ring could help define the spatial orientation of the two rings relative to each other.

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Electron-impact mass spectrometry (EI-MS) is a powerful tool for confirming the molecular weight and revealing structural information through fragmentation analysis. The molecular ion (M⁺) peak for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane (C₈H₁₄O₂) would be expected at m/z 142. However, for cyclic ethers, the molecular ion peak can be weak or absent due to the instability of the initial ion. nsf.govresearchgate.net

The fragmentation of cyclic ethers is often initiated by α-cleavage (cleavage of a C-C bond adjacent to the oxygen) or inductive cleavage. nsf.govyoutube.com Key fragmentation pathways for this molecule would likely involve:

Loss of the methyl group: A peak at m/z 127 (M-15).

Loss of the oxiranylmethyl group: Cleavage of the bond between C2 of the oxolane and the bridging methylene group, leading to a fragment at m/z 85.

Ring-opening fragmentations: Both the oxolane and oxirane rings can undergo cleavage. A common fragmentation for 2-substituted tetrahydrofurans is the loss of the substituent, followed by further fragmentation of the ring. nih.gov For instance, α-cleavage at the C-C bond adjacent to the oxolane oxygen could lead to a prominent fragment. libretexts.org

Expected Key Fragments in the Mass Spectrum of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₃]⁺ | Loss of the methyl group. |

| 99 | [M - C₂H₅O]⁺ | Complex rearrangement and fragmentation. |

| 85 | [C₅H₉O]⁺ | Oxolane ring fragment after loss of the side chain. |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Common fragment from cleavage of either ring. nsf.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule. Both IR and Raman spectroscopy would offer complementary data for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane.

C-H stretching: Strong absorptions in the IR spectrum between 2850-3000 cm⁻¹ are characteristic of sp³ C-H bonds.

C-O-C stretching: The C-O-C stretching vibrations of the oxolane ring are expected to produce strong bands in the IR spectrum, typically in the 1050-1150 cm⁻¹ region.

Epoxide ring vibrations: Epoxides show characteristic ring vibrations. An asymmetric ring stretch (around 950–810 cm⁻¹) and a symmetric ring "breathing" mode (around 1280–1230 cm⁻¹) are key identifiers. spectroscopyonline.com The band around 800-900 cm⁻¹ is often particularly intense. spectroscopyonline.com

Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the symmetric C-O-C stretching and ring breathing modes would be expected to show strong signals in the Raman spectrum.

Expected Vibrational Frequencies for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy |

|---|---|---|

| 2850 - 3000 | C-H (sp³) stretch | IR, Raman |

| 1450 - 1470 | C-H bend (scissoring) | IR |

| 1370 - 1390 | C-H bend (methyl symmetric) | IR |

| 1230 - 1280 | Epoxide ring "breathing" (symmetric) | IR, Raman (strong) |

| 1050 - 1150 | C-O-C stretch (oxolane) | IR (strong) |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

Should 2-Methyl-2-(oxiran-2-ylmethyl)oxolane or a suitable derivative be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would yield a three-dimensional model of the molecule in the solid state, providing precise data on:

Bond lengths and angles: Confirming the expected geometries of the oxolane and oxirane rings.

Torsional angles: Defining the exact conformation of the molecule, including the orientation of the oxiranylmethyl side chain relative to the oxolane ring.

Oxolane ring conformation: The five-membered tetrahydrofuran (B95107) ring is not planar and typically adopts an envelope or twist conformation. X-ray data would distinguish between these possibilities.

Intermolecular interactions: Analysis of the crystal packing would reveal any significant non-covalent interactions, such as hydrogen bonding (if derivatives with hydroxyl groups are made) or van der Waals forces, that dictate the solid-state architecture.

Advanced hyphenated chromatographic techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated analytical methods combine the separation power of chromatography with the identification capabilities of spectrometry, providing a comprehensive analysis of complex samples. researchgate.netasdlib.org For a molecule like 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, which contains both an oxolane (tetrahydrofuran) ring and a reactive epoxide group, these techniques are essential for resolving it from structurally similar compounds and accurately determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. chemijournal.com Given the likely volatility of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, GC-MS serves as a primary method for its purity assessment and for the identification of volatile impurities. The separation is achieved on a capillary column, and the eluting compounds are subsequently ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

Purity Analysis of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane by GC-MS

In a typical GC-MS analysis, a dilute solution of the compound in a suitable solvent is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. The retention time (RT) is a characteristic property of a compound under a specific set of chromatographic conditions.

Illustrative GC-MS Data for Purity Analysis:

| Compound | Retention Time (min) | Major Mass Fragments (m/z) | Purity (%) |

|---|---|---|---|

| 2-Methyl-2-(oxiran-2-ylmethyl)oxolane | 12.5 | 57, 71, 85, 99, 125, 156 | 99.5 |

| Impurity A (e.g., starting material) | 10.2 | 43, 58, 73 | 0.3 |

The mass spectrum of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane would be expected to show characteristic fragments resulting from the cleavage of the oxolane and oxirane rings. Common fragmentation patterns for cyclic ethers include the loss of small neutral molecules and alpha-cleavage.

Mixture Analysis involving 2-Methyl-2-(oxiran-2-ylmethyl)oxolane using GC-MS

When analyzing complex mixtures, the high separation efficiency of capillary GC columns is critical. nih.gov The mass spectrometer allows for the deconvolution of co-eluting peaks and the identification of individual components by comparing their mass spectra to spectral libraries or through manual interpretation.

Illustrative GC-MS Data for a Synthetic Reaction Mixture:

| Peak No. | Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |

|---|---|---|---|

| 1 | 8.5 | Solvent (e.g., Dichloromethane) | 49, 84, 86 |

| 2 | 10.2 | Starting Material 1 | 43, 58, 73 |

| 3 | 11.8 | Starting Material 2 | 55, 69, 97 |

| 4 | 12.5 | 2-Methyl-2-(oxiran-2-ylmethyl)oxolane | 57, 71, 85, 99, 125, 156 |

| 5 | 14.1 | Byproduct 1 | 69, 83, 111 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For compounds that are thermally labile or have low volatility, LC-MS is the preferred analytical technique. actascientific.com It separates compounds in the liquid phase, which are then introduced into the mass spectrometer, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Purity and Mixture Analysis of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane and its Derivatives by LC-MS

LC-MS is particularly useful for analyzing derivatives of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane that may be less volatile, such as products from ring-opening reactions of the epoxide. Reversed-phase HPLC is a common separation mode, where compounds are separated based on their hydrophobicity.

The presence of stereocenters in 2-Methyl-2-(oxiran-2-ylmethyl)oxolane means that it can exist as diastereomers. The separation of these diastereomers can often be achieved using specialized chiral stationary phases in either GC or LC. nih.govnih.gov

Illustrative LC-MS Data for the Analysis of a Reaction Mixture Containing Diastereomers:

| Retention Time (min) | [M+H]+ (m/z) | Proposed Identity |

|---|---|---|

| 9.8 | 157.12 | Diastereomer 1 of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane |

| 10.5 | 157.12 | Diastereomer 2 of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane |

| 12.2 | 175.13 | Hydrolyzed product (diol) |

The use of tandem mass spectrometry (MS/MS) in conjunction with LC can provide further structural information by inducing fragmentation of a selected precursor ion. This is invaluable for confirming the identity of unknown impurities or reaction products. nih.govnih.govresearchgate.net

Theoretical and Computational Investigations of 2 Methyl 2 Oxiran 2 Ylmethyl Oxolane

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict a wide range of properties, from molecular geometry to reactivity, with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be utilized to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. The resulting geometry corresponds to a stationary point on the potential energy surface, and frequency calculations are typically performed to confirm that this structure is a true minimum (i.e., has no imaginary frequencies).

The optimized geometry provides key structural parameters. While specific experimental data for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane is not available, theoretical calculations for analogous substituted tetrahydrofurans and epoxides provide expected ranges for bond lengths and angles. rsc.orgdiva-portal.org

Interactive Data Table: Predicted Geometrical Parameters for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C-O (Oxolane Ring) | 1.43 Å |

| Bond Length | C-C (Oxolane Ring) | 1.54 Å |

| Bond Length | C-O (Oxirane Ring) | 1.47 Å |

| Bond Length | C-C (Oxirane Ring) | 1.49 Å |

| Bond Angle | C-O-C (Oxolane Ring) | 108° |

| Bond Angle | C-O-C (Oxirane Ring) | 61.5° |

This table presents illustrative data based on typical values for similar functional groups calculated by DFT methods.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, the distribution and energies of these orbitals dictate its behavior as an electrophile or nucleophile.

The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In this molecule, the HOMO is expected to have significant contributions from the lone pair electrons of the oxygen atoms in both the oxolane and oxirane rings. The LUMO is likely to be localized on the strained oxirane ring, specifically on the C-O antibonding orbitals, making the carbons of the epoxide ring susceptible to nucleophilic attack. smu.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

Interactive Data Table: Calculated FMO Energies and Reactivity Descriptors (Illustrative)

| Parameter | Definition | Predicted Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.3 eV |

| Ionization Potential (I) | -EHOMO | 6.8 eV |

| Electron Affinity (A) | -ELUMO | 0.5 eV |

| Global Hardness (η) | (I - A) / 2 | 3.15 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.65 eV |

This table contains illustrative values typical for similar epoxide-containing molecules, calculated using DFT.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, the MEP surface would show the most negative potential (red) localized around the oxygen atoms due to their high electronegativity and lone pairs. The regions around the hydrogen atoms would exhibit a positive potential (blue). The carbon atoms of the strained oxirane ring are expected to show a relatively positive potential, confirming their electrophilic character and susceptibility to nucleophilic ring-opening. masterorganicchemistry.com

Conformational Analysis and Potential Energy Surfaces

The flexibility of the oxolane ring and the rotational freedom of the oxiran-2-ylmethyl side chain mean that 2-Methyl-2-(oxiran-2-ylmethyl)oxolane can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.

The oxolane (tetrahydrofuran) ring is known to adopt non-planar conformations, most commonly the envelope (E) and twist (T) forms, to relieve ring strain. The presence of substituents at the C2 position influences the conformational preference. Computational methods, such as relaxed potential energy surface (PES) scans, can be employed. This involves systematically rotating the dihedral angles defining the ring pucker and the side-chain orientation while optimizing the rest of the molecular geometry at each step. This process maps out the energy landscape, revealing the low-energy conformers (local minima) and the transition states that connect them. For substituted piperazines, a related heterocyclic system, it has been shown that substituent orientation (axial vs. equatorial) significantly impacts stability. nih.gov A similar analysis for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane would determine the preferred orientation of the methyl and oxiran-2-ylmethyl groups.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

The most significant chemical transformation for this molecule involves the ring-opening of the strained oxirane moiety. This reaction can be initiated by either nucleophiles (under basic or neutral conditions) or electrophiles (under acidic conditions). masterorganicchemistry.comlibretexts.org Computational chemistry is instrumental in modeling these reaction pathways.

By identifying the structures of the reactants, transition states (TS), and products, a complete energy profile for the reaction can be constructed. Transition state theory allows for the calculation of activation energies (the energy barrier from reactant to TS), which are directly related to the reaction rate. For the nucleophilic ring-opening of the epoxide in 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, a model reaction with a nucleophile (e.g., OH⁻) would be simulated. The calculations would likely show an SN2-type mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the simultaneous breaking of a C-O bond. masterorganicchemistry.com The regioselectivity of the attack (i.e., which of the two epoxide carbons is attacked) can also be predicted by comparing the activation energies for the two possible pathways. Typically, under basic/neutral conditions, the attack occurs at the less sterically hindered carbon. masterorganicchemistry.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. easychair.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, an MD simulation would involve placing the molecule in a simulation box, often filled with solvent molecules (e.g., water, chloroform) to mimic solution-phase conditions. easychair.org The simulation would track the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution.

Solvent Structure: How solvent molecules arrange themselves around the solute, forming solvation shells. This is particularly important for understanding how the solvent might mediate reactions. nih.gov

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated.

MD simulations are crucial for understanding how the solvent influences both the conformational equilibrium and the energy barriers of chemical reactions, providing a more realistic picture of the molecule's behavior in a chemical system. nih.govscielo.br Studies on other cyclic ethers have shown that solvent polarity and the ability to form hydrogen bonds are major factors influencing their conformational preferences and dynamics. scielo.br

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The in silico prediction of spectroscopic parameters is a powerful tool in chemical research, often used to complement experimental data for structure elucidation and analysis. acs.orgrsc.org For a molecule like 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved through DFT calculations. acs.org The process involves geometry optimization of the molecule's likely conformations, followed by the calculation of isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts, often by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Hypothetical ¹³C NMR Chemical Shifts for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane and Comparison with Related Compounds

| Carbon Atom | Predicted Chemical Shift Range (ppm) for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane | Experimental Chemical Shift (ppm) in Related Compounds |

| Quaternary Carbon in Oxolane | 75-85 | Substituted oxolanes show signals in this region. |

| CH₂ in Oxolane Ring | 65-75 | Tetrahydrofuran (B95107) carbons appear around 68 ppm. |

| CH₂ attached to Oxirane | 45-55 | Epoxide carbons typically resonate in this range. |

| CH in Oxirane Ring | 40-50 | Epoxide carbons typically resonate in this range. |

| Methyl Carbon | 20-30 | A typical range for a methyl group attached to a quaternary carbon. |

Note: The predicted chemical shift ranges are estimations based on general principles and data from related structures. Actual values would require specific DFT calculations.

IR Spectroscopy Prediction:

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. DFT calculations are commonly employed for this purpose. researchgate.net For 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, key vibrational modes would include the C-O-C stretching of both the oxolane and oxirane rings, as well as C-H stretching and bending vibrations.

The oxirane ring has characteristic asymmetric C-O-C stretching vibrations, which are typically observed in the 950–810 cm⁻¹ range, and symmetric stretching vibrations between 880–750 cm⁻¹. spectroscopyonline.com The C-O stretching of the oxolane ring is expected in the 1150-1050 cm⁻¹ region, characteristic of cyclic ethers.

Hypothetical Key IR Frequencies for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane and Comparison with Related Compounds

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane | Experimental Frequency (cm⁻¹) in Related Compounds |

| C-H Stretch (Aliphatic) | 2850-3000 | Commonly observed in this region for alkanes and ethers. |

| C-O Stretch (Oxolane) | 1050-1150 | Tetrahydrofuran shows a strong C-O-C stretch around 1070 cm⁻¹. |

| Asymmetric C-O-C Stretch (Oxirane) | 810-950 | Characteristic for the epoxide ring. spectroscopyonline.com |

| Symmetric C-O-C Stretch (Oxirane) | 750-880 | Characteristic for the epoxide ring. spectroscopyonline.com |

Note: These are generalized predictions. Precise frequencies would be obtained from DFT calculations, which may also require scaling factors to better match experimental data.

Development and Validation of Computational Models for Related Oxolane-Oxirane Systems

The development and validation of computational models for molecules containing both oxolane and oxirane rings, such as 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, are crucial for accurately predicting their properties and reactivity. The presence of a strained three-membered oxirane ring and a more flexible five-membered oxolane ring presents unique challenges for computational modeling.

Model Development:

The development of a reliable computational model for such systems typically starts with the choice of an appropriate theoretical method and basis set. For molecules of this size, DFT methods like B3LYP are often a good compromise between accuracy and computational cost. researchgate.net The selection of a suitable basis set, such as the 6-31G* or larger, is also critical for obtaining accurate results.

A key aspect of model development for flexible molecules is the exploration of the conformational space to identify the lowest energy conformers. These conformers can then be used for the prediction of spectroscopic and thermodynamic properties.

Model Validation:

The validation of a computational model involves comparing the predicted properties with experimental data. nih.gov In the absence of experimental data for 2-Methyl-2-(oxiran-2-ylmethyl)oxolane, validation would rely on data from structurally similar and well-characterized compounds. For instance, the model's ability to accurately reproduce the known NMR and IR spectra of substituted tetrahydrofurans and epoxides would provide confidence in its predictive power for the target molecule.

Furthermore, the model could be validated by comparing calculated thermodynamic properties, such as bond dissociation energies or heats of formation, with any available experimental data for related bicyclic ether systems. The goal is to establish a computational protocol that is both accurate and transferable to the specific oxolane-oxirane system of interest.

Applications and Potential Utilities of 2 Methyl 2 Oxiran 2 Ylmethyl Oxolane in Contemporary Chemical Sciences

Role as a Versatile Monomer in Polymer Chemistry

There is a lack of published research on the polymerization of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane. Therefore, no information could be retrieved concerning:

Utilization as a Key Building Block in Complex Organic Synthesis

The utility of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane as a synthetic intermediate is also not documented in available research.

Access to Multifunctional Scaffolds and Chiral Intermediates:No synthetic routes employing this compound as a starting material to generate complex, multifunctional, or chiral molecules were identified.

While research exists for structurally related compounds—such as isomers lacking the methyl group, polymers based on simpler oxiranes, or the use of 2-methyltetrahydrofuran (B130290) (the parent oxolane) as a green solvent—this information falls outside the scope of an analysis focused solely on 2-Methyl-2-(oxiran-2-ylmethyl)oxolane. The absence of specific data indicates that this compound may be a novel or highly specialized chemical that has not yet been extensively investigated or reported in publicly accessible literature.

Precursor for Bioactive Molecules or Specialty Chemicals

The epoxide functional group is a well-established reactive intermediate in the synthesis of a wide array of bioactive molecules and specialty chemicals. researchgate.netnih.govresearchgate.net The ring-opening reactions of epoxides with various nucleophiles can introduce diverse functionalities, leading to the construction of complex molecular architectures. researchgate.net In principle, 2-Methyl-2-(oxiran-2-ylmethyl)oxolane could serve as a building block in such synthetic pathways. The oxolane ring could impart specific steric and electronic properties to the target molecule.

Despite this theoretical potential, a detailed search of chemical and life sciences literature did not yield specific examples of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane being utilized as a precursor for the synthesis of known bioactive compounds or commercially significant specialty chemicals. Research in this area appears to be currently undocumented in publicly accessible databases.

Integration in Hybrid Materials Science and Nanotechnology

The epoxide group of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane could theoretically be employed for the surface functionalization of materials. researchgate.netnih.gov Epoxides can react with surface hydroxyl or amine groups on various substrates, such as metal oxides or polymers, to form stable covalent bonds. This could allow for the modification of surface properties, for instance, to enhance hydrophobicity or to provide a spacer for the attachment of other functional molecules.

However, there is no specific research available that demonstrates the use of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane for the surface functionalization of nanomaterials or in the development of hybrid materials. The practical application of this compound in nanotechnology and materials science remains an unexplored area.

Applications in Coatings, Adhesives, and Sealants

Epoxy-based compounds are fundamental components of many high-performance coatings, adhesives, and sealants due to their excellent adhesion, chemical resistance, and durability upon curing. chemical-supermarket.comresearchgate.netspecialchem.com The curing process typically involves the ring-opening polymerization of the epoxide groups with a hardener. As a molecule containing an oxirane ring, 2-Methyl-2-(oxiran-2-ylmethyl)oxolane could potentially act as a monomer or a reactive diluent in epoxy formulations. The 2-methyl-oxolane substituent would influence the physical properties of the resulting polymer, such as its flexibility, viscosity, and thermal stability.

Despite the broad utility of epoxides in this sector, a specific search for the application of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane in coatings, adhesives, or sealant formulations did not yield any results. There are no commercially available products or research publications that describe its use or performance characteristics in these applications.

Information regarding the chemical compound “2-Methyl-2-(oxiran-2-ylmethyl)oxolane” is not available in the searched scientific literature.

Extensive searches for the chemical compound "2-Methyl-2-(oxiran-2-ylmethyl)oxolane" have yielded no specific data, research findings, or detailed scientific information. The provided chemical name does not correspond to a well-documented substance in the public scientific domain.

The search results primarily returned information on related but distinct compounds, namely "2-Methyloxolane" (also known as 2-Methyltetrahydrofuran or 2-MeTHF) and various polymers of "Oxirane, 2-methyl-" (propylene oxide). While these compounds share some structural motifs with the requested molecule, such as the oxolane (tetrahydrofuran) or oxirane (epoxide) rings, they are different chemical entities.

Due to the complete absence of scientific literature and data for "2-Methyl-2-(oxiran-2-ylmethyl)oxolane," it is not possible to provide an article covering the requested future research directions, including its sustainable synthesis, reactivity patterns, polymer architectures, role in supramolecular chemistry, computational studies, or derivatization opportunities. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Therefore, the generation of a scientifically accurate and informative article based on the provided outline for "2-Methyl-2-(oxiran-2-ylmethyl)oxolane" cannot be fulfilled at this time. Further research would be required to synthesize and characterize this compound before any of the outlined future research directions could be explored.

Q & A

Q. Can 2-methyl-2-(oxiran-2-ylmethyl)oxolane be functionalized for heavy metal adsorption in environmental remediation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.